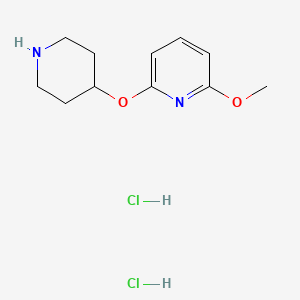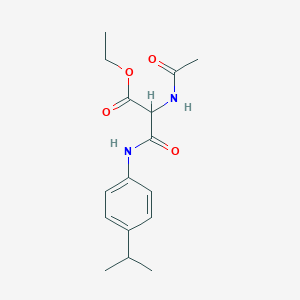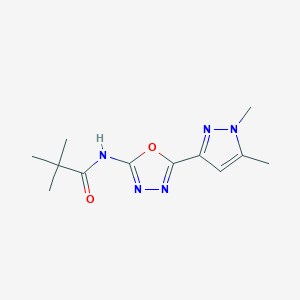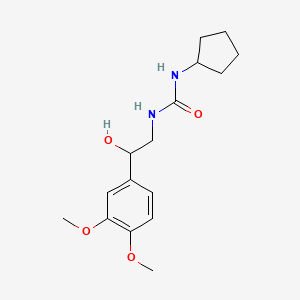
1-Cyclopentyl-3-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea is an organic compound with a complex structure that includes a cyclopentyl group, a dimethoxyphenyl group, and a hydroxyethyl group attached to a urea moiety
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under suitable conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea
- 1-Cyclopentyl-3-(2-hydroxyethyl)urea
- 1-Cyclopentyl-3-(3,4-dimethoxyphenyl)-2-hydroxyethylamine
Uniqueness: 1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea is unique due to the presence of both the hydroxyethyl and dimethoxyphenyl groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-14-8-7-11(9-15(14)22-2)13(19)10-17-16(20)18-12-5-3-4-6-12/h7-9,12-13,19H,3-6,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGLIDYVAHNUNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)NC2CCCC2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
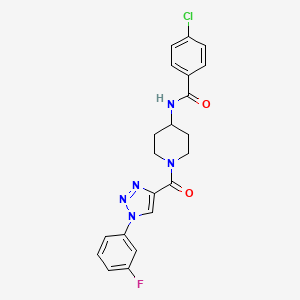
![methyl 4-cyclopropyl-7-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B2409400.png)
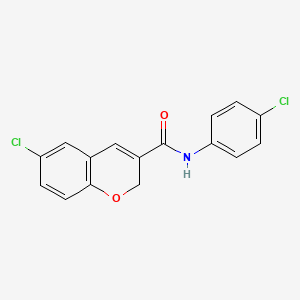

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2409403.png)

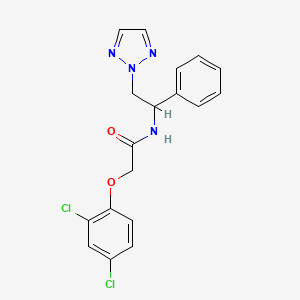
![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)
![1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2409409.png)
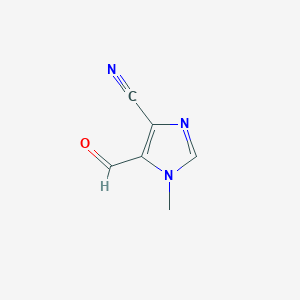
![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)
